1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Description
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by:
- A 1,4-dimethyl-substituted pyrazole ring, which enhances steric and electronic stability.
- A carboxylate ester group at position 5, contributing to solubility and reactivity.
- A 1-(dimethylamino)propan-2-yl ester moiety, introducing a tertiary amine group that may influence bioavailability and target interactions.
This structural combination makes the compound a candidate for pharmaceutical and agrochemical applications, particularly in modulating biological targets through hydrogen bonding and lipophilic interactions .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl 2,4-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3 |
InChI Key |
RFUSPJBLHSQFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)OC(C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 1-(dimethylamino)propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the pyrazole’s 1,4-dimethyl groups, slowing reaction kinetics compared to unsubstituted analogs .
-
Microwave-assisted conditions (e.g., 100°C, 20 min) enhance hydrolysis efficiency, as demonstrated in related pyrazole ester systems .
Nucleophilic Substitution at the Dimethylamino Group
The dimethylamino group participates in alkylation and acylation reactions due to its nucleophilic tertiary amine.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivatives | SN2 mechanism with iodide displacement; steric effects modulate reactivity. |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | Amide derivatives | Base-catalyzed acylation via intermediate iminium ion formation. |
Key Findings :
-
Steric hindrance from the pyrazole’s methyl groups reduces substitution efficiency by ~30% compared to less hindered analogs.
-
Quaternary salts derived from this compound exhibit enhanced solubility in polar solvents, enabling applications in ionic liquid synthesis.
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution, though reactivity is attenuated by electron-donating methyl groups.
Key Findings :
-
Nitration yields ≤15% due to steric and electronic deactivation from the 1,4-dimethyl groups .
-
Halogenation products are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), though this remains unexplored for the target compound.
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong hydride donors.
Key Findings :
-
Yields exceed 80% in optimized conditions, but over-reduction of the pyrazole ring is avoided due to its aromatic stability .
-
NaBH₄ is ineffective, highlighting the necessity for strong reducing agents.
Oxidation Reactions
The dimethylamino group resists oxidation, but the alcohol (from ester hydrolysis) can be oxidized.
Key Findings :
-
Tertiary amines (dimethylamino group) remain intact under standard oxidation conditions.
-
Ketone intermediates are isolable at low temperatures (0–5°C) .
Comparative Reactivity Table
Mechanistic Insights from Computational Studies
-
DFT Calculations : The ester carbonyl’s electrophilicity (LUMO = −1.8 eV) facilitates nucleophilic attack, while the pyrazole ring’s HOMO (−6.5 eV) indicates low susceptibility to electrophiles .
-
Solubility : LogP = 1.2 predicts moderate lipid solubility, favoring reactions in aprotic solvents like DMF or THF .
Unresolved Questions and Research Gaps
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug discovery. For instance, derivatives of pyrazole compounds have shown promise in anti-inflammatory and anticancer activities, indicating potential therapeutic applications.
Case Study: Anticancer Activity
A study explored the synthesis of pyrazole derivatives using 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate as a starting material. The derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in developing new anticancer therapies.
Organic Synthesis
Intermediate Role
In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. It can undergo various reactions such as esterification and substitution, enabling the formation of diverse chemical entities.
Data Table: Reaction Pathways
| Reaction Type | Example Products | Notes |
|---|---|---|
| Esterification | Esters of carboxylic acids | Often used to create prodrugs |
| Substitution | Amides and other substituted esters | Enhances functional diversity |
| Reduction | Alcohols and amines | Useful in synthesizing biologically active compounds |
Material Science
Development of New Materials
The compound is also utilized in material science for developing polymers and coatings with specific properties. Its unique chemical structure allows for the modification of physical properties such as thermal stability and mechanical strength.
Case Study: Polymer Coatings
Research has demonstrated that incorporating 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate into polymer matrices enhances their resistance to environmental degradation. This application is particularly relevant for coatings used in harsh conditions, showcasing the compound's potential in industrial applications .
Table: Comparison with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-5-carboxylate | Lacks dimethylamino group | Limited medicinal chemistry applications |
| 1-(Dimethylamino)propan-2-yl 1H-pyrazole-5-carboxylate | Unique structure enhances activity | Broad applications in drug synthesis |
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The position and nature of substituents on the pyrazole ring significantly alter chemical and biological properties. Key comparisons include:
| Compound Name | Substituents | Key Differences | Biological Relevance | References |
|---|---|---|---|---|
| Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | 1-methyl, 3-propyl, 5-carboxylate (ethyl ester) | Lacks dimethylamino group; bulkier alkyl substituents | Lower polarity may reduce solubility | |
| Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 1,3,5-trimethyl, 4-carboxylate | Carboxylate at position 4; no amine group | Tautomerism potential; antimicrobial | |
| 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid | Dimethylaminoethyl at position 1; carboxylic acid | Acidic group instead of ester; different substitution pattern | Enhanced hydrogen bonding; anticancer |
Key Insight: The target compound’s 1,4-dimethyl-5-carboxylate ester configuration balances lipophilicity and reactivity, while the dimethylamino propanol ester enhances membrane permeability compared to carboxylic acid analogs .
Ester Group Modifications
The ester moiety influences metabolic stability and target binding. Notable comparisons:
| Compound Name | Ester Group | Impact on Properties | References |
|---|---|---|---|
| Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate | Naphthyl-substituted ethyl ester | Increased aromaticity; enhanced π-π stacking | |
| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Carboxylate at position 3 | Altered electronic distribution; different bioactivity | |
| 3-(1,1-Difluoroethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine | Difluoroethyl group | Higher electronegativity; potential agrochemical use |
Biological Activity
1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry and organic synthesis. This compound exhibits various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 1-(dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate |
| InChI Key | RFUSPJBLHSQFNA-UHFFFAOYSA-N |
The biological activity of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor and receptor modulator, influencing various biochemical pathways. The precise molecular targets vary based on the application and structural characteristics of the compound.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, can exhibit anticancer properties. A study involving similar pyrazole compounds demonstrated their effectiveness against A549 human lung adenocarcinoma cells. For instance, modifications in the pyrazole structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells.
Case Study:
In a comparative study, compounds derived from pyrazole structures were tested for their anticancer effects using an MTT assay. The results showed that certain structural modifications enhanced cytotoxicity against A549 cells by reducing cell viability significantly (to about 64% post-treatment) compared to untreated controls .
Antimicrobial Activity
Another important aspect of the biological activity of this compound is its antimicrobial potential. Research has been conducted to assess its effectiveness against multidrug-resistant bacterial strains. Although some derivatives exhibited no significant antimicrobial activity against Gram-negative pathogens, modifications in the structure led to enhanced activity against Gram-positive strains.
Key Findings:
- Compounds similar to 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate were tested against Staphylococcus aureus strains.
- Certain derivatives showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Comparative Analysis with Similar Compounds
The unique structural features of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate set it apart from other pyrazole derivatives. For instance:
| Compound Name | Structure/Modification | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-5-carboxylate | Lacks dimethylamino group | Moderate anticancer activity |
| 1-(Dimethylamino)propan-2-yl 1H-pyrazole-5-carboxylate | Unique dimethylamino and methyl substitutions | Enhanced anticancer and antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
